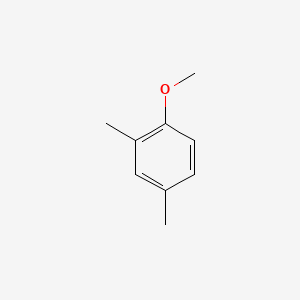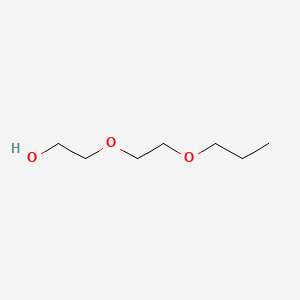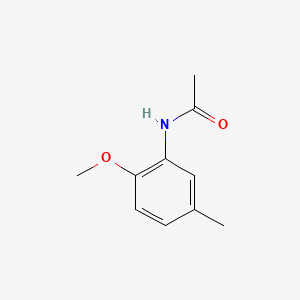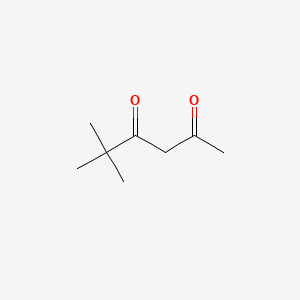
Lanthanum, compd. with nickel (1:5)
Übersicht
Beschreibung
Lanthanum-nickel alloy (LaNi5) is used as a catalyst for the synthesis of multi-walled carbon nanotubes (MWNTs) by chemical vapor deposition (CVD). It can also be used for hydrogen storage applications . It acts as a superconducting intermetallic phase in lanthanum nickel boro-nitride .
Synthesis Analysis
Lanthanum-Promoted Nickel-Based Catalysts are used for the Dry Reforming of Methane at Low Temperatures . The precursors were prepared by co-precipitation and the oxide phases were obtained by calcining these precursors at 450°C/6 h .Molecular Structure Analysis
The XRD diagrams of the calcined samples show the formation of mixed oxide phases with a periclase-like structure . The molecular formula of Lanthanum, compd. with nickel (1:5) is LaNi5 .Chemical Reactions Analysis
Lanthanum-Promoted Nickel-Based Catalysts are used for the Dry Reforming of Methane at Low Temperatures . The catalysts, reduced at 650°C, were tested in this reaction as a function of operating time at 650°C .Physical And Chemical Properties Analysis
Lanthanum is found in ‘rare earth’ minerals, principally monazite (25% lanthanum) and bastnaesite (38% lanthanum) . The molecular weight of Lanthanum, compd. with nickel (1:5) is 432.37 g/mol.Wissenschaftliche Forschungsanwendungen
1. Environmental Applications: Degradation of Rhodamine B
- Summary of Application : Lanthanum-doped nickel oxide (NiO) nanostructures were fabricated using a sol–gel technique for the degradation of Rhodamine B, a toxic dye. This application is part of the broader field of environmental applications within materials science .
- Methods of Application : The nanostructures were created with varying concentrations (1.0, 2.0, 3.0, and 4.0 wt%) of lanthanum. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), energy-dispersive X-ray (EDX) spectroscopy, UV-visible spectroscopy, and photoluminescence (PL) spectroscopy were used for material analysis .
- Results or Outcomes : The 3 wt% La-doped NiO sample demonstrated a notable 84% degradation efficiency of the synthesized nanomaterials coupled with its inherent stability, highlighting its dual attributes of effective pollutant removal and sustained performance .
2. Anti-Microbial Properties
- Summary of Application : Lanthanum ion-doped nickel oxide nanoparticles were fabricated using Sesbania grandiflora leaf extract for antibacterial applications .
- Methods of Application : The optical properties of the prepared nanomaterials were investigated through UV-Vis diffuse reflectance spectra (UV-DRS) analysis, and their structures were studied using X-ray diffraction analysis. The morphological features of the prepared nanomaterials were examined by scanning electron microscopy and transmission electron microscopy, their elemental structure was analyzed by energy-dispersive X-ray spectral analysis, and their oxidation states were analyzed by X-ray photoelectron spectroscopy .
- Results or Outcomes : The study systematically studied the doping of lanthanum with NiO and altered their optical properties .
3. Hydrogen Storage
- Summary of Application : Lanthanum pentanickel (LaNi5) is a hexagonal intermetallic compound that has a significant hydrogen storage capacity .
- Methods of Application : LaNi5 can absorb hydrogen to form the hydride LaNi5Hx (x≈6) when the pressure is slightly high and the temperature is low, or when the pressure decreases or the temperature increases, hydrogen can be released .
- Results or Outcomes : The hydrogen storage density per unit volume (crystal) of LaNi5H6.5 at 2 bar is equal to the density of gaseous molecular hydrogen at 1800 bar, and all hydrogen can be desorbed at 2 bar .
4. Catalyst for Hydrogenation Reactions
- Summary of Application : LaNi5 can be used as a catalyst for hydrogenation reactions .
- Methods of Application : LaNi5 is used in the hydrogenation process, where it helps to add hydrogen (H2) to other compounds .
- Results or Outcomes : The use of LaNi5 as a catalyst has been shown to improve the efficiency of hydrogenation reactions .
5. Battery Technology
- Summary of Application : Lanthanum is used in large quantities in nickel metal hydride rechargeable batteries for hybrid automobiles .
- Methods of Application : The lanthanum-nickel compound is used in the battery’s anode, where it stores hydrogen ions during the charging process .
- Results or Outcomes : This application has significantly improved the energy density and efficiency of nickel-metal hydride batteries .
6. Hydrogen Vehicle Power
- Summary of Application : Lanthanum pentanickel is commonly used in hydrogen vehicle power .
- Methods of Application : The compound is used in the fuel cells of hydrogen-powered vehicles. It stores hydrogen and releases it when needed to generate power .
- Results or Outcomes : This application has significantly improved the efficiency and environmental friendliness of hydrogen-powered vehicles .
7. Propylene Hydrogenation Catalyst
- Summary of Application : Lanthanum pentanickel is used as a catalyst for propylene hydrogenation .
- Methods of Application : In the hydrogenation process, LaNi5 helps to add hydrogen (H2) to propylene .
- Results or Outcomes : The use of LaNi5 as a catalyst has been shown to improve the efficiency of propylene hydrogenation reactions .
8. Fuel Cells
- Summary of Application : Lanthanum pentanickel is commonly used in fuel cells .
- Methods of Application : The compound is used in the anode of the fuel cell, where it stores hydrogen ions during the charging process .
- Results or Outcomes : This application has significantly improved the energy density and efficiency of fuel cells .
Zukünftige Richtungen
Lanthanum-Promoted Nickel-Based Catalysts have been used for the Dry Reforming of Methane at Low Temperatures . This reaction has very important environmental implications due to the utilization of CH4 and CO2, gases that contribute to the greenhouse effect . The dry reforming of methane is normally carried out over strong basic catalysts with noble metals .
Eigenschaften
IUPAC Name |
lanthanum;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.5Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCVQDCWULHLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[La] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LaNi5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanthanum;nickel | |
CAS RN |
12196-72-4 | |
| Record name | Lanthanum, compd. with nickel (1:5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012196724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum, compound with nickel (1:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




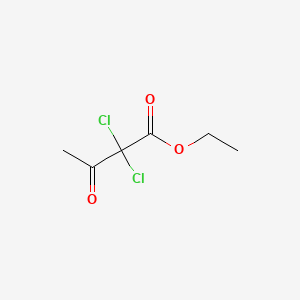

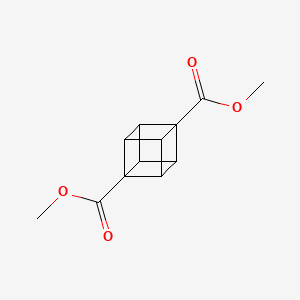

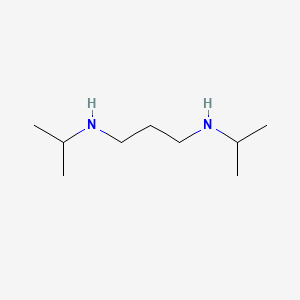
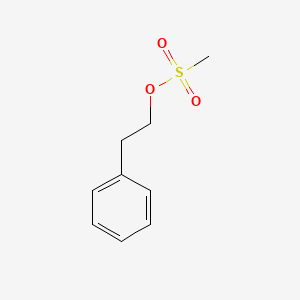
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)
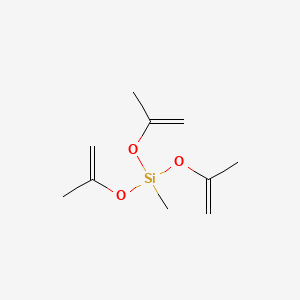
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)
